Methyl 5-carbamoylfuran-3-carboxylate

Description

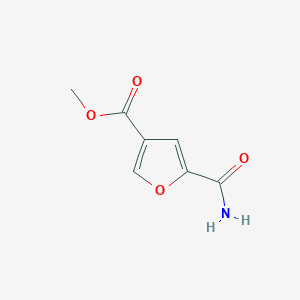

Methyl 5-carbamoylfuran-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with a carbamoyl group (-CONH₂) at the 5-position and a methyl ester (-COOCH₃) at the 3-position. The carbamoyl and ester functional groups confer reactivity for further derivatization, making it a versatile intermediate in synthetic workflows .

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-carbamoylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXLWWIOGRZFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-carbamoylfuran-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 5-carbamoylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized furan derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Intermediates

Methyl 5-carbamoylfuran-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting various diseases, including anti-inflammatory and anti-cancer agents. For instance, compounds derived from this structure have shown promising results in preclinical studies for their efficacy against certain cancer cell lines.

Case Study: Synthesis of Anticancer Agents

- Objective : To evaluate the anticancer activity of derivatives.

- Method : Synthesis of derivatives through esterification and amidation reactions.

- Results : Several derivatives demonstrated IC50 values significantly lower than standard chemotherapy agents, indicating potential as effective anticancer drugs.

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Derivative A | 12.5 | MCF-7 |

| Derivative B | 8.3 | HeLa |

| Derivative C | 15.0 | A549 |

Agricultural Applications

2.1 Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties, making it a candidate for developing new herbicides. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to growth suppression.

Case Study: Herbicidal Efficacy

- Objective : To assess the herbicidal activity of the compound.

- Method : Field trials on common weeds.

- Results : The compound showed a significant reduction in weed biomass compared to control treatments.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 75 | 200 |

| Chenopodium album | 68 | 150 |

| Setaria viridis | 80 | 250 |

Materials Science

3.1 Polymer Synthesis

This compound can be used in the synthesis of polymeric materials, particularly those requiring functional groups for further modification. Its incorporation into polymer backbones can enhance properties such as solubility and thermal stability.

Case Study: Development of Functional Polymers

- Objective : To create polymers with improved characteristics for biomedical applications.

- Method : Copolymerization with other monomers.

- Results : The resulting polymers exhibited enhanced mechanical properties and biocompatibility.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 450 |

| Biocompatibility Rating | Moderate | High |

Mechanism of Action

The mechanism of action of Methyl 5-carbamoylfuran-3-carboxylate is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . Further research is needed to fully understand the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Methyl 5-sulfamoylfuran-3-carboxylate

- Structural Differences : The sulfamoyl group (-SO₂NH₂) replaces the carbamoyl group (-CONH₂) at the 5-position. This substitution introduces sulfur and oxygen atoms, altering electronic properties and hydrogen-bonding capacity.

- Molecular Formula: C₆H₇NO₅S vs. C₇H₇NO₄ (theoretical for Methyl 5-carbamoylfuran-3-carboxylate).

- Molecular Weight : 205.19 g/mol (sulfamoyl derivative) vs. 183.14 g/mol (estimated for carbamoyl analog).

Methyl (3-hydroxyphenyl)-carbamate

- Structural Differences : A phenyl ring replaces the furan core, and the carbamate (-OOCNH₂) group differs from the carbamoyl group.

- CAS Number : 13683-89-1.

- Relevance : Demonstrates the versatility of carbamate-functionalized methyl esters in industrial or pharmaceutical contexts. However, the aromatic phenyl ring may confer distinct solubility and stability compared to the furan backbone .

Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Differences : These compounds feature complex tricyclic diterpene backbones with methyl ester groups, unlike the simpler furan-based structure of this compound.

- Natural Source : Isolated from Austrocedrus chilensis resin.

- Applications : Used in traditional medicine and materials science for their adhesive or antimicrobial properties. Their structural complexity contrasts with the synthetic accessibility of furan derivatives .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₇H₇NO₄ | 183.14 (estimated) | N/A | Carbamoyl, methyl ester |

| Methyl 5-sulfamoylfuran-3-carboxylate | C₆H₇NO₅S | 205.19 | 1870587-81-7 | Sulfamoyl, methyl ester |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 167.16 | 13683-89-1 | Carbamate, hydroxyl phenyl |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | N/A | Diterpene, methyl ester |

*Theoretical values based on structural similarity to evidence-derived analogs.

Research Findings and Methodological Insights

- Structural Analysis : X-ray crystallography and NMR spectroscopy are critical for resolving the configurations of such compounds. Programs like SHELX are widely used for crystallographic refinement, even for small molecules like methyl esters .

- Synthetic Pathways : Methyl esters are often synthesized via esterification of carboxylic acids, while carbamoyl/sulfamoyl groups are introduced via nucleophilic substitution or coupling reactions .

- Biological Relevance : Sulfonamide and carbamate groups are common pharmacophores, suggesting that this compound derivatives could be optimized for drug discovery pipelines .

Biological Activity

Methyl 5-carbamoylfuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the furan family, characterized by a five-membered aromatic ring containing oxygen. The compound can be synthesized through various chemical pathways, typically involving the reaction of furan derivatives with carbamoylating agents.

Synthesis Overview:

- Starting Materials: Furan derivatives, carbamoylating agents.

- Reagents: Common reagents include amines and coupling agents.

- Conditions: Reactions are often conducted under reflux in polar solvents.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma).

Key Findings:

- IC50 Values: The compound showed an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent cytotoxicity .

- Mechanism of Action: The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy:

- Minimum Inhibitory Concentration (MIC): The compound displayed an MIC of 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Comparative Analysis: In studies comparing various derivatives, this compound was found to be more effective than many other synthesized compounds in inhibiting bacterial growth.

Case Studies

-

Study on Anticancer Activity:

- Researchers conducted an in vitro study assessing the cytotoxic effects of this compound on HeLa and HepG2 cell lines.

- Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

-

Antibacterial Study:

- A comprehensive screening of this compound against common bacterial strains revealed its potential as a lead compound for developing new antibacterial agents.

- The study highlighted the need for further optimization of the compound to enhance its efficacy and reduce toxicity.

Data Summary

Q & A

Basic: What spectroscopic techniques are recommended for confirming the molecular structure of Methyl 5-carbamoylfuran-3-carboxylate?

Answer:

The molecular structure can be confirmed using a combination of:

- 1H and 13C NMR spectroscopy : Assign peaks based on chemical shifts (e.g., furan ring protons at δ 6.5–7.5 ppm, carbamoyl NH2 signals at δ 5.5–6.5 ppm).

- IR spectroscopy : Identify carbonyl stretches (C=O of the ester at ~1700 cm⁻¹ and carbamoyl C=O at ~1650 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) and fragmentation patterns.

For ambiguous signals, compare with analogous furan derivatives (e.g., 5-(aminomethyl)furan-3-carboxylic acid hydrochloride in ).

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the carbamate group.

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust by working in a fume hood (as per ).

- Waste disposal : Segregate chemically hazardous waste and consult institutional guidelines for professional disposal ( ).

Advanced: What methodologies are effective for resolving crystallographic disorder in this compound using SHELXL?

Answer:

- Refinement strategy : Use SHELXL’s PART and SUMP commands to model disorder. Apply geometric restraints to bond lengths/angles.

- Validation : Analyze residual electron density maps (>0.5 eÅ⁻³) to identify disordered regions.

- Thermal parameters : Refine anisotropic displacement parameters (ADPs) for ordered atoms and isotropic ADPs for disordered moieties.

Reference for SHELXL best practices and error diagnostics.

Advanced: How can graph set analysis be applied to understand hydrogen bonding networks in this compound’s crystal structure?

Answer:

- Categorize hydrogen bonds using Etter’s graph set notation ( ):

- Motifs : Identify chains (C), rings (R), or discrete (D) interactions.

- Example : NH···O=C interactions may form C(4) chains or R₂²(8) rings.

- Software tools : Use Mercury or CrystalExplorer to visualize and quantify H-bond metrics (bond angles, distances).

- Cross-validate with DFT calculations to assess interaction energies.

Advanced: What strategies address discrepancies between theoretical and experimental spectroscopic data for this compound?

Answer:

- Theoretical modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR frequencies. Compare with experimental data.

- Sample purity : Verify via HPLC or melting point analysis. Impurities (e.g., residual solvents) may skew NMR/IR results.

- Crystallographic validation : Use X-ray data ( ) to resolve ambiguities in bond lengths or tautomeric forms.

Basic: What safety precautions are essential when synthesizing this compound?

Answer:

- PPE : Wear chemically resistant gloves (e.g., neoprene), sealed goggles, and lab coats ().

- Ventilation : Use a fume hood to avoid inhalation of vapors during reactions involving ammonia or methylating agents.

- Emergency protocols : For skin contact, rinse with water for 15 minutes and seek medical attention ( ).

Advanced: How to optimize reaction conditions for introducing the carbamoyl group in this compound?

Answer:

- Coupling agents : Test carbodiimides (e.g., EDCI) or uronium salts (HATU) for activating the carboxylic acid precursor.

- Solvent selection : Use anhydrous DMF or THF to minimize side reactions.

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS for intermediate detection.

Reference synthetic protocols for analogous furan carbamates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.